N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-25-13-14-28-21-12-11-19(15-20(21)23(25)27)24-22(26)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUXXFFPNJSXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1’-biphenyl]-4-carboxamide involves multiple steps, typically starting with the preparation of the benzoxazepine core. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazepine or biphenyl rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified versions of the original compound with different functional groups or oxidation states.
Scientific Research Applications
Therapeutic Applications
2.1 Cancer Treatment
Recent studies have highlighted the compound's potential as a selective inhibitor of receptor interacting protein 1 (RIP1) kinase. RIP1 plays a crucial role in cell death pathways associated with inflammation and cancer progression. The compound has shown promising results in blocking necrotic cell death in monocytic U937 cells induced by tumor necrosis factor (TNF). For instance, one study demonstrated that analogues of this compound exhibited IC50 values less than 100 nM in biochemical assays, indicating strong potency against RIP1 kinase .
2.2 Diabetes Management
The compound has also been investigated for its potential in treating Type 1 and Type 2 diabetes. Research indicates that derivatives of the benzoxazepine structure can influence metabolic pathways related to insulin sensitivity and glucose metabolism . These findings suggest that the compound could be developed into therapeutic agents aimed at managing blood sugar levels effectively.
Biochemical Properties
The biochemical profile of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide reveals several important characteristics:
- Selectivity : The compound exhibits high selectivity for RIP1 kinase over other kinases tested. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
- Pharmacokinetics : Preliminary pharmacokinetic studies have shown that certain analogues possess favorable oral bioavailability and systemic exposure in animal models. For example, one analogue demonstrated an area under the curve (AUC) of 2.2 μg·h/mL and a half-life of 2.9 hours at a dose of 2 mg/kg .
Case Studies
Case Study 1: RIP1 Inhibition
In a study examining the structure-activity relationship (SAR) of benzoxazepinone analogues, compounds derived from this compound were evaluated for their ability to inhibit RIP1 kinase. The results showed that specific modifications to the benzoxazepine core significantly enhanced potency and selectivity against RIP1 compared to other kinases .
Case Study 2: Diabetes Treatment
Another study focused on the metabolic effects of benzoxazepine derivatives on diabetic models revealed that certain compounds improved insulin sensitivity and reduced hyperglycemia in Type 2 diabetic rats. These findings support further investigation into the therapeutic potential of this compound class for diabetes management .
Mechanism of Action
The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s distinctiveness arises from its hybrid architecture, combining a benzoxazepin core with a biphenyl carboxamide substituent. Key structural analogs and their comparative features are outlined below:
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Core Structure Variability : The target compound and BG13467 share the 1,4-benzoxazepin core but differ in substituents. BG13467 incorporates a benzothiadiazole-carboxamide group, introducing sulfur and nitrogen heteroatoms, which may alter electronic properties and binding kinetics compared to the biphenyl group in the target compound .
Substituent Impact : Replacing the biphenyl group in the target compound with bulkier hydrophobic fragments (e.g., naphthyl, diphenylmethane) reduces inhibitory potency against carbonic anhydrase, as demonstrated in studies on sulfonamide-based analogs . This highlights the biphenyl moiety’s role in optimizing steric and hydrophobic interactions.
Functional Group Differences : The sulfamoyl group in N-(4-sulfamoylbenzyl)-(1,1'-biphenyl)-4-carboxamide enhances binding to zinc-containing enzymes like carbonic anhydrase, whereas the carboxamide group in the target compound may prioritize alternative target interactions .
Comparative Pharmacological and Physicochemical Profiles
Physicochemical Properties:
- Molecular Weight : The target compound’s higher molecular weight (~372.42 g/mol) versus BG13467 (354.38 g/mol) may influence bioavailability, adhering to Lipinski’s rule of five thresholds .
Pharmacological Implications:
- Enzyme Inhibition : The biphenyl-carboxamide moiety in the target compound lacks the sulfonamide group critical for carbonic anhydrase inhibition, suggesting divergent biological targets compared to N-(4-sulfamoylbenzyl)-(1,1'-biphenyl)-4-carboxamide .
- Binding Interactions : The planar biphenyl system may facilitate π-π stacking with aromatic residues in enzyme active sites or receptors, a feature absent in benzothiadiazole-containing analogs like BG13467 .
Biological Activity
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazepine core linked to a biphenyl moiety via a carboxamide functional group. Its structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₃N₃O₃ |
| Molecular Weight | 505.61 g/mol |
| LogP | 4.999 |
| Solubility | Soluble in DMSO |
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of IL-17 Release : Benzoxazepines have been shown to suppress IL-17 release in human T-helper 17 (TH17) cells through an induced-fit binding mode to the nuclear receptor RORγ, which is crucial in autoimmune diseases .
- Antioxidant Activity : The compound may exert protective effects against oxidative stress by modulating pathways involved in cellular survival and apoptosis .
- Kinase Inhibition : Similar compounds have demonstrated potential as inhibitors of various kinases involved in inflammatory responses and cell death regulation .
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by modulating cytokine release and inhibiting inflammatory pathways.
- Neuroprotective Properties : Some studies suggest that benzoxazepine derivatives may protect neuronal cells from apoptosis and oxidative damage.
Case Studies
- Autoimmune Disease Model : In a study involving autoimmune models, benzoxazepine derivatives demonstrated significant reductions in disease severity and inflammatory markers when administered to mice with induced autoimmune conditions .
- Cancer Research : Investigations into the compound's effects on cancer cell lines revealed that it could inhibit cell proliferation and induce apoptosis in specific cancer types through the modulation of apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
